Cas no 865659-34-3 (1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-3-methyl-1-butanone)
1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-3-methyl-1-butanone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-3-methyl-1-butanone
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1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-3-methyl-1-butanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C152965-25mg |
1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone |
865659-34-3 | 25mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C152965-50mg |
1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone |
865659-34-3 | 50mg |
$ 380.00 | 2022-06-06 | ||
| A2B Chem LLC | AI83789-1mg |
1-(4-{[(2-chlorophenyl)methanesulfonyl]methyl}-4-hydroxypiperidin-1-yl)-3-methylbutan-1-one |
865659-34-3 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI83789-5mg |
1-(4-{[(2-chlorophenyl)methanesulfonyl]methyl}-4-hydroxypiperidin-1-yl)-3-methylbutan-1-one |
865659-34-3 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI83789-10mg |
1-(4-{[(2-chlorophenyl)methanesulfonyl]methyl}-4-hydroxypiperidin-1-yl)-3-methylbutan-1-one |
865659-34-3 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI83789-500mg |
1-(4-{[(2-chlorophenyl)methanesulfonyl]methyl}-4-hydroxypiperidin-1-yl)-3-methylbutan-1-one |
865659-34-3 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AI83789-1g |
1-(4-{[(2-chlorophenyl)methanesulfonyl]methyl}-4-hydroxypiperidin-1-yl)-3-methylbutan-1-one |
865659-34-3 | >90% | 1g |
$1295.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644787-1mg |
1-(4-(((2-Chlorobenzyl)sulfonyl)methyl)-4-hydroxypiperidin-1-yl)-3-methylbutan-1-one |
865659-34-3 | 98% | 1mg |
¥499.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644787-5mg |
1-(4-(((2-Chlorobenzyl)sulfonyl)methyl)-4-hydroxypiperidin-1-yl)-3-methylbutan-1-one |
865659-34-3 | 98% | 5mg |
¥661.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644787-10mg |
1-(4-(((2-Chlorobenzyl)sulfonyl)methyl)-4-hydroxypiperidin-1-yl)-3-methylbutan-1-one |
865659-34-3 | 98% | 10mg |
¥739.00 | 2024-04-28 |
1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-3-methyl-1-butanone Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-3-methyl-1-butanone
1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-3-methyl-1-butanone: A Comprehensive Overview
1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-3-methyl-1-butanone is a complex organic compound with the CAS registry number 865659-34-3. This compound belongs to the class of sulfonamides and is characterized by its unique structural features, which include a piperidine ring substituted with a sulfonylmethyl group and a hydroxyl group at the 4-position, as well as a butanone moiety with a methyl substituent at the 3-position.
The molecular structure of 1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-3-methyl-1-butanone is highly functionalized, making it a potential candidate for various applications in the pharmaceutical and chemical industries. The presence of the sulfonyl group suggests that this compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor binding activity, which are often associated with sulfonamide-containing molecules.
Recent studies have highlighted the importance of sulfonamide-containing compounds in drug discovery, particularly in the development of inhibitors for kinases and other enzymes. For instance, researchers have reported that sulfonamides can act as potent inhibitors of protein kinases, which are key targets in the treatment of cancer and other diseases. The sulfonylmethyl group in this compound may play a critical role in modulating its bioactivity by influencing its interactions with target proteins.
The piperidine ring in 1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-3-methyl-1-butanone is another structural feature that contributes to its potential biological activity. Piperidine derivatives are known for their ability to form hydrogen bonds and interact with various biological targets, making them valuable in medicinal chemistry. The hydroxyl group at the 4-position of the piperidine ring may enhance the compound's solubility and bioavailability, which are crucial factors for drug efficacy.
The butanone moiety with a methyl substituent at the 3-position adds further complexity to this compound's structure. This group may influence the compound's lipophilicity and partition coefficient, which are important parameters for determining its pharmacokinetic properties. Additionally, the methyl substitution could play a role in stabilizing certain conformations of the molecule, potentially enhancing its binding affinity to target molecules.
From a synthetic perspective, 1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-3-methyl-1-butanone can be prepared through a series of well-established organic reactions. The synthesis likely involves nucleophilic substitution or coupling reactions to introduce the sulfonylmethyl group onto the piperidine ring, followed by ketone formation to introduce the butanone moiety. The specific reaction conditions and reagents would depend on the desired stereochemistry and regioselectivity of the product.
In terms of applications, this compound could serve as a lead molecule for further optimization in drug discovery programs targeting specific biological pathways or disease states. For example, its sulfonamide functionality could be exploited to develop inhibitors for enzymes involved in inflammation or immune response. Additionally, modifications to the piperidine or butanone moieties could potentially enhance its therapeutic index by improving efficacy or reducing toxicity.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity and pharmacokinetic properties of compounds like 1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-3-methyl-1-butanone with greater accuracy. By employing molecular docking studies and machine learning algorithms, scientists can identify promising candidates for experimental validation without resorting to extensive trial-and-error approaches.
In conclusion, 1-(4-{(2-Chlorobenzyl)sulfonylmethyl}-4-hydroxypiperidino)-3-methyl-1-butanone (CAS No: 865659-34-3) is a structurally complex compound with potential applications in pharmaceutical research. Its unique combination of functional groups positions it as a valuable tool for exploring novel therapeutic strategies across various disease areas.
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